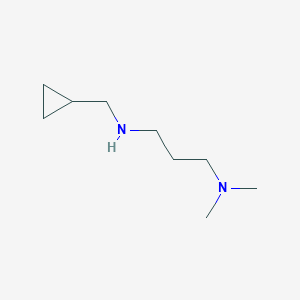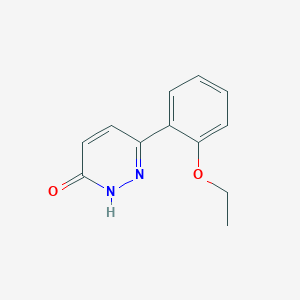![molecular formula C12H18N2 B1419023 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine CAS No. 1184165-51-2](/img/structure/B1419023.png)
1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine
Vue d'ensemble
Description
“1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl group via a methylene bridge . The phenyl group is substituted at the 3-position with a methyl group .Applications De Recherche Scientifique
Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes show significant photocytotoxicity under red light, suggesting applications in targeted cancer therapy and diagnostics (Basu et al., 2014).
Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and shown to be effective in catalytic applications, particularly in the context of palladacycles. These findings could have implications for chemical synthesis and industrial processes (Roffe et al., 2016).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and demonstrated potential as anticonvulsant agents. This research opens up possibilities for the development of new medications for treating seizures (Pandey & Srivastava, 2011).
Chiral Ligands in Chemistry : Research into chiral, conformationally mobile tripodal ligands, including compounds related to 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine, has provided insights into the synthesis and properties of these ligands. This could have implications in the field of stereochemistry and drug design (Canary et al., 1998).
Anticancer Activity of Metal Complexes : Studies on palladium and platinum complexes using Schiff base ligands like R-(pyridin-2-yl)methanamine have shown promising anticancer activity. This research is significant in the context of developing new chemotherapeutic agents (Mbugua et al., 2020).
Synthesis of Heterocyclic Schiff Bases : The synthesis and characterization of heterocyclic Schiff bases, including those derived from pyridine, have been explored for their potential medicinal properties, such as anticonvulsant activity (Visagaperumal et al., 2010).
Orientations Futures
The future directions for “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” could involve further exploration of its potential uses in pharmaceutical applications . As with all chemical compounds, ongoing research and development are crucial for discovering new applications and improving existing ones.
Mécanisme D'action
Target of Action
It contains a pyrrolidine ring , which is a common structure in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Compounds containing a pyrrolidine ring often exhibit diverse modes of action, depending on their specific structures and the targets they interact with .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of a pyrrolidine ring could potentially influence these properties, as pyrrolidine derivatives are known to have diverse physicochemical properties .
Result of Action
Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the diverse biological activities of pyrrolidine derivatives, it’s possible that this compound could have a range of effects .
Analyse Biochimique
Biochemical Properties
1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters The interaction with MAO-B can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight the compound’s potential impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase B (MAO-B), inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on neurotransmitter levels and cognitive function . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to neurotoxicity and behavioral changes in animal models. These dosage-dependent effects highlight the importance of careful dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase B (MAO-B), which converts the compound into its corresponding metabolites . These metabolites can then undergo further enzymatic reactions, leading to the formation of various byproducts. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRCIGHVSNNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)







![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)



![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)